3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol
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Overview
Description
3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C10H18O. It is also known by its synonym, Ocimene quintoxide . This compound is characterized by its tetrahydrofuran ring structure, which is substituted with a 2-methylprop-1-en-1-yl group and a hydroxyl group at the 3-position.
Preparation Methods
The synthesis of 3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylprop-1-en-1-yl magnesium bromide with tetrahydrofuran-3-one under controlled conditions . This reaction typically requires the use of a Grignard reagent and an appropriate solvent such as tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield the corresponding alkane .
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a flavoring agent due to its unique chemical structure . In medicine, research is ongoing to explore its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol can be compared with similar compounds such as 2-methyl-2-propen-1-ol and 2,2-dimethyl-5-(1-methylpropen-1-yl)tetrahydrofuran . While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and the presence of the tetrahydrofuran ring . This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(2-methylprop-1-enyl)oxolan-3-ol |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-8(9)3-4-10-6-8/h5,9H,3-4,6H2,1-2H3 |
InChI Key |
OOVIFIAWJULUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1(CCOC1)O)C |
Origin of Product |
United States |
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